
4-Bromo-1-iodo-2-nitrobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-iodo-2-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and iodination of benzene derivatives. One common method involves the nitration of bromobenzene to form 4-bromo-1-nitrobenzene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reactions are usually conducted in the presence of catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the nitro, bromo, or iodo groups are replaced by other substituents.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents like halogens (e.g., Br2, I2) and catalysts such as FeBr3 or AlCl3.
Coupling Reactions: Suzuki coupling reactions often use palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Reduction: The major product is 4-bromo-1-iodo-2-aminobenzene.
Coupling Reactions: Biaryl compounds are the primary products.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-1-iodo-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical reactions, making it a versatile building block in organic synthesis. It is particularly valuable in the creation of heterocycles and biaryl compounds through coupling reactions, such as Suzuki coupling with boronic acids .
Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution reactions where the nitro group acts as a deactivating agent, directing new substituents to the meta position. This property is exploited in synthesizing various derivatives with desired functional groups .
Biological Applications
Biochemical Research
In biological studies, this compound is utilized to investigate biochemical pathways. Its ability to act as a precursor in synthesizing biologically active compounds makes it significant for drug discovery and development. Researchers have explored its potential in creating pharmaceutical agents targeting specific biological mechanisms .
Proteomics and Molecular Biology
The compound is also employed in proteomics research, where it can be used to modify proteins or study protein interactions. Its reactivity allows for targeted modifications that can elucidate protein function and dynamics .
Medicinal Chemistry
Drug Development
this compound has been investigated for its potential role in drug development. The compound's structure allows for modifications that can enhance biological activity or selectivity towards particular targets. Its utility as an intermediate in synthesizing pharmaceutical compounds is well-documented, making it a candidate for further exploration in medicinal chemistry .
Industrial Applications
Polymer Production
In industrial settings, this compound is employed in producing polymers and other industrial chemicals. Its unique properties facilitate the development of materials with specific characteristics, such as enhanced thermal stability or chemical resistance .
Mechanism of Action
The mechanism of action of 4-Bromo-1-iodo-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself . In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-1-iodo-2-nitrobenzene
- CAS No.: 112671-42-8
- Molecular Formula: C₆H₃BrINO₂
- Molecular Weight : 327.90 g/mol
- Structure : A benzene ring substituted with bromine (position 4), iodine (position 1), and a nitro group (position 2) .
Synthesis: The compound is synthesized via Sandmeyer iodination of 4-bromo-2-nitroaniline (5) using NaNO₂, H₂SO₄, and KI in glacial acetic acid, yielding 64% of the product . The nitro group can be reduced to an amino group (yielding 5-bromo-2-iodoaniline) for further functionalization .
Physical Properties :
- Density : 2.3 ± 0.1 g/cm³
- Boiling Point : 320.0 ± 27.0 °C
- Melting Point: Not explicitly reported, but derivatives (e.g., oxindoles) form solids with high melting points (e.g., 360–362 °C) .
- Spectroscopic Data : The ¹³C NMR spectrum (CD₂Cl₂, 75 MHz) confirms substituent positions .
Structural and Functional Analogues
4-Bromo-2-iodo-1-nitrobenzene (Positional Isomer)
- CAS No.: 343864-78-8
- Molecular Formula: C₆H₃BrINO₂
- Molecular Weight : 327.90 g/mol
- Key Differences :
- Applications : Similar use as a synthetic intermediate, though positional isomerism may affect reaction pathways .
4-Bromo-1-chloro-2-nitrobenzene
- CAS No.: 16588-24-2
- Molecular Formula: C₆H₃BrClNO₂
- Molecular Weight : 236.45 g/mol
- Key Differences :
- Applications : Primarily used in electrophilic substitution reactions due to chlorine’s moderate activating/deactivating effects.
4-Bromo-2-nitroaniline
- CAS No.: Not explicitly provided (precursor to this compound).
- Molecular Formula : C₆H₅BrN₂O₂
- Molecular Weight : 232.02 g/mol
- Key Differences: Lacks iodine; contains an amino group instead. Reactivity: The amino group enables diazotization, making it a versatile precursor for halogenation (e.g., Sandmeyer reaction) .
Comparative Analysis Table
Reactivity and Electronic Effects
- Iodine vs. Chlorine :
- Nitro Group Position :
- In this compound, the nitro group at position 2 deactivates the ring, directing incoming electrophiles to positions 5 and 4. In its positional isomer (nitro at position 1), electronic effects may differ, altering reaction outcomes .
Biological Activity
4-Bromo-1-iodo-2-nitrobenzene, with the chemical formula C₆H₃BrINO₂ and CAS number 112671-42-8, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities. This compound is characterized by its nitro group, which significantly influences its reactivity and potential applications in medicinal chemistry.
- Molecular Weight : 327.9 g/mol
- IUPAC Name : this compound
- PubChem CID : 13803666
- Physical State : Solid at room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated aromatic compounds, including this compound. The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Study Findings
A study evaluating the antimicrobial effects of different halogenated compounds reported that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that this compound could serve as a lead structure for further antibiotic development.
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A case study focused on the effects of various nitro-substituted aromatic compounds on human cancer cell lines showed that this compound induced apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis rates, indicating a dose-dependent response.
Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 85 | 15 |
50 | 60 | 35 |
100 | 30 | 70 |
The mechanism underlying the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within target cells. This oxidative stress can damage cellular components, ultimately resulting in cell death.
Safety and Toxicity
While the biological activities of this compound are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity assessments indicate potential hazards associated with exposure to this compound, necessitating further investigation into its safety for therapeutic use.
Toxicity Profile Summary
Endpoint | Result |
---|---|
Acute Toxicity | Moderate |
Chronic Toxicity | Not fully evaluated |
Environmental Impact | Potentially hazardous |
Properties
IUPAC Name |
4-bromo-1-iodo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAZLDTZYHVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549964 | |
Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112671-42-8 | |
Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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